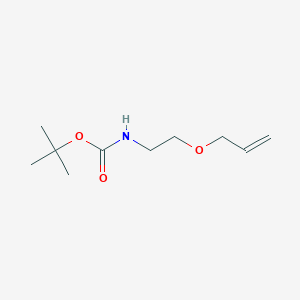![molecular formula C18H28N2O2S B12065711 Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a methyl group, and a methylsulfanyl(phenyl)methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as acetonitrile or methylene chloride, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
科学的研究の応用
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with cellular components .
類似化合物との比較
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A simpler analog with similar protective groups but lacking the methylsulfanyl(phenyl)methyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative with different substituents on the piperazine ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with distinct chemical properties
Uniqueness
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the methylsulfanyl(phenyl)methyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H28N2O2S |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2S/c1-14-13-19(16(23-5)15-9-7-6-8-10-15)11-12-20(14)17(21)22-18(2,3)4/h6-10,14,16H,11-13H2,1-5H3 |
InChIキー |
QJGNFZXSUPTQPO-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(C2=CC=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
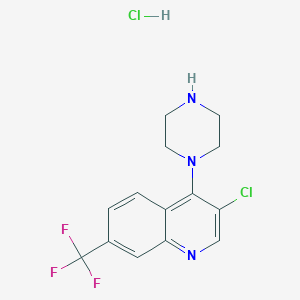
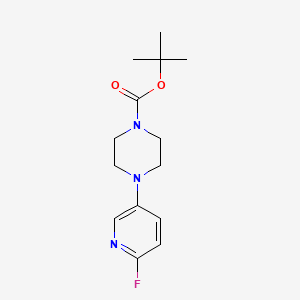

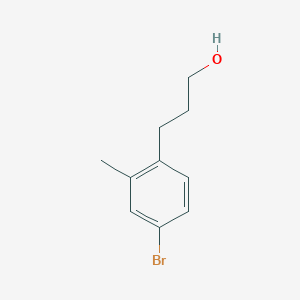
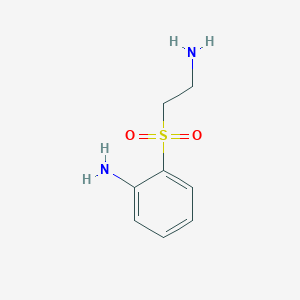
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)
